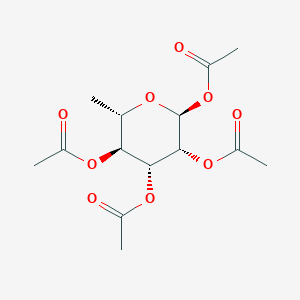
alpha-l-Mannopyranose, 6-deoxy-, tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of four acetate groups attached to the mannopyranose ring, which enhances its stability and modifies its reactivity. The molecular formula of this compound is C14H20O9 , and it has a molecular weight of 332.3 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-l-Mannopyranose, 6-deoxy-, tetraacetate typically involves the acetylation of 6-deoxy-l-mannose. The process begins with the protection of hydroxyl groups followed by selective deprotection and acetylation. Common reagents used in this synthesis include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include deacetylated mannopyranose, oxidized acids, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.
作用机制
The mechanism of action of alpha-l-Mannopyranose, 6-deoxy-, tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The acetate groups enhance its stability and facilitate its transport across cell membranes. Once inside the cell, the compound can be deacetylated to release mannose, which participates in various metabolic pathways. The molecular targets include glycosyltransferases and other carbohydrate-processing enzymes .
相似化合物的比较
Alpha-l-Mannopyranose: The parent compound without the acetate groups.
6-Deoxy-l-Mannose: A deoxy sugar with similar structural features.
Tetraacetylglucose: Another acetylated sugar with comparable properties.
Uniqueness: Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. The presence of four acetate groups enhances its stability and modifies its reactivity compared to other similar compounds .
属性
分子式 |
C14H20O9 |
|---|---|
分子量 |
332.30 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14-/m0/s1 |
InChI 键 |
QZQMGQQOGJIDKJ-FWKODXMFSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)
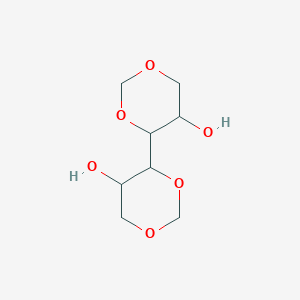
![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)
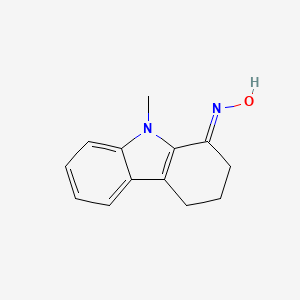
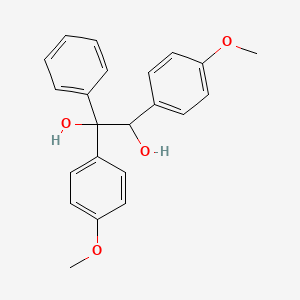
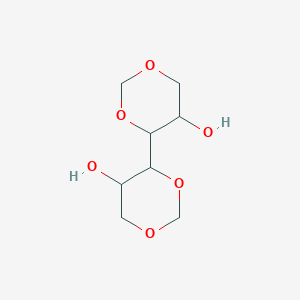
![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12007066.png)

![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)

